molecular formula C18H14N2O3 B14588978 (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone CAS No. 61466-65-7

(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone

Cat. No.: B14588978
CAS No.: 61466-65-7
M. Wt: 306.3 g/mol
InChI Key: GYTDJPRDTCVXAN-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone is a complex organic compound with the molecular formula C20H15N3O3. This compound features a pyrimidine ring substituted with hydroxyphenyl and methoxyphenyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • (2-Hydroxyphenyl)[2-(4-chlorophenyl)pyrimidin-5-yl]methanone
  • (2-Hydroxyphenyl)[2-(4-methylphenyl)pyrimidin-5-yl]methanone

Uniqueness

(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

61466-65-7

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

(2-hydroxyphenyl)-[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone

InChI

InChI=1S/C18H14N2O3/c1-23-14-8-6-12(7-9-14)18-19-10-13(11-20-18)17(22)15-4-2-3-5-16(15)21/h2-11,21H,1H3

InChI Key

GYTDJPRDTCVXAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)C3=CC=CC=C3O

Origin of Product

United States

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